molecular formula C25H32N4O2 B6434160 1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride CAS No. 2549032-14-4

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride

Cat. No.: B6434160
CAS No.: 2549032-14-4
M. Wt: 420.5 g/mol
InChI Key: MBGIAUKGHBUUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C25H32N4O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.25252628 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O2HClC_{19}H_{25}N_{3}O_{2}\cdot HCl. It features an imidazolidinone core, which is known for various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . The following table summarizes key findings from various research studies:

StudyCell LineMethodFindings
MCF-7 (breast cancer)MTT AssaySignificant cytotoxicity observed, with lower toxicity on normal cells.
K562 (CML)Flow CytometryInduced apoptosis via caspase activation; showed promising results against resistant strains.
Various cancer linesMolecular DockingHigh binding affinity to BCR-ABL protein, indicating potential as a targeted therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death (apoptosis) in cancer cells.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets associated with cancer cell proliferation, such as the BCR-ABL fusion protein in chronic myeloid leukemia (CML) cells.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells.

Study 1: Cytotoxicity on MCF-7 Cells

In a study examining the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell viability compared to standard treatments like Tamoxifen. The results indicated a dose-dependent response, suggesting that higher concentrations could enhance its anticancer efficacy.

Study 2: Apoptotic Mechanisms in K562 Cells

Another investigation focused on K562 cells (a model for CML). The study employed flow cytometry to assess apoptosis and found that treatment with the compound led to increased caspase 3/7 activity, confirming its role in inducing cell death through apoptotic pathways.

Scientific Research Applications

The compound 1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride is a complex organic molecule with potential applications in various scientific research fields. Its unique structure, which includes a piperazine moiety and an imidazolidinone core, suggests it may have interesting pharmacological properties. This article explores its applications, supported by data tables and case studies.

Structural Features

The compound features:

  • A benzylpiperazine group, which is often associated with psychoactive effects and interactions with neurotransmitter systems.
  • An imidazolidinone ring, which is known for its biological activity.

Pharmacological Studies

The compound's structural components suggest potential applications in pharmacology, particularly in the development of drugs targeting the central nervous system (CNS). The piperazine ring is frequently found in many CNS-active drugs, indicating potential for:

  • Antidepressant activities
  • Anxiolytic effects
  • Neuroprotective properties

Medicinal Chemistry

Researchers are exploring derivatives of this compound to enhance its efficacy and reduce side effects. The imidazolidinone structure has been linked to various therapeutic properties, including:

  • Anti-inflammatory effects
  • Antitumor activity

Biological Assays

The compound can be utilized in biological assays to evaluate its interaction with biological targets such as receptors and enzymes. For instance:

  • Binding affinity studies with serotonin or dopamine receptors.
  • In vitro studies assessing cytotoxicity against cancer cell lines.

Drug Development

Given its promising structure, this compound could serve as a lead compound in drug development programs focusing on:

  • Novel antidepressants
  • Anxiolytics
  • Cognitive enhancers

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of imidazolidinone derivatives, researchers found that compounds with similar structures exhibited significant serotonin reuptake inhibition. This suggests that This compound may also demonstrate similar properties, warranting further investigation.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of related compounds on various cancer cell lines showed promising results. The study highlighted that modifications to the piperazine and imidazolidinone groups could enhance selectivity and potency against specific cancer types.

Data Tables

Activity TypeExpected OutcomeReference Studies
AntidepressantSerotonin reuptake inhibition
AnxiolyticReduction in anxiety-like behavior
AntitumorCytotoxicity against cancer cells

Properties

IUPAC Name

1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-20(2)22-8-10-23(11-9-22)29-17-16-28(25(29)31)19-24(30)27-14-12-26(13-15-27)18-21-6-4-3-5-7-21/h3-11,20H,12-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGIAUKGHBUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.